molecular formula C23H26BrN3O5S2 B2967632 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 864976-03-4

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2967632
CAS No.: 864976-03-4
M. Wt: 568.5
InChI Key: ITBVBSZVZHKTRU-BZZOAKBMSA-N
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Description

This compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • The study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights the compounds' potential for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Acetylcholinesterase Inhibition

  • Another study explored the acetylcholinesterase (AChE) inhibitory activity of 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole. Despite showing in vitro and in vivo AChE inhibitory activity, the compound demonstrated uniform regional brain distribution, suggesting limited applicability for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).

Antimicrobial Activity

  • Research into the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents found that some of these compounds possess good to moderate antimicrobial activity. This indicates their potential use in developing new antimicrobial drugs (Sahin et al., 2012).

Pharmacological Screening

  • Several studies have synthesized and evaluated compounds for their potential in various pharmacological screenings, including as PI3K inhibitors and anticancer agents. For instance, the discovery of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors and anticancer agents based on bioisostere was highlighted. These compounds showed significant antiproliferative activities in vitro against various human cancer cell lines, supporting their potential as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O5S2/c1-15-13-26(14-16(2)32-15)34(29,30)19-7-4-17(5-8-19)22(28)25-23-27(10-11-31-3)20-9-6-18(24)12-21(20)33-23/h4-9,12,15-16H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBVBSZVZHKTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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